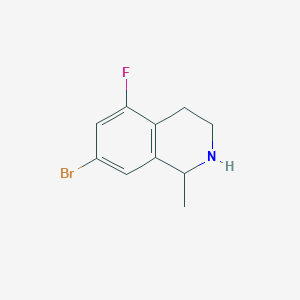

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Description

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS 1394041-95-2) is a halogenated tetrahydroisoquinoline derivative. Its molecular formula is C₁₀H₁₂BrClFN in its hydrochloride salt form (MW: 266.54 g/mol) . The compound features a bicyclic tetrahydroisoquinoline core substituted with bromine (position 7), fluorine (position 5), and a methyl group (position 1).

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUJCHHQAKKASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method is the bromination and fluorination of a pre-formed isoquinoline ring. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is investigated for its potential therapeutic effects due to its structural similarity to biologically active molecules. Compounds in this class are often explored for:

- Antidepressant Activity : The tetrahydroisoquinoline scaffold is known for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Research suggests that modifications like bromine and fluorine can enhance binding affinity to these receptors.

- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may play a role in modulating these activities.

Neuropharmacology

The compound's ability to interact with central nervous system receptors makes it a candidate for exploring neuroprotective effects:

- Dopamine Receptor Modulation : Given its structural characteristics, it may influence dopamine receptor activity, potentially offering insights into treatments for neurodegenerative diseases such as Parkinson's .

- Cognitive Enhancement : Investigations into cognitive function improvements through modulation of neurotransmitter systems could yield significant findings in the context of memory disorders.

Synthetic Chemistry

The synthesis of this compound has been explored through various methods:

- Synthetic Routes : Several synthetic pathways have been developed to create this compound efficiently. These methods often involve multi-step reactions that incorporate halogenation techniques .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of tetrahydroisoquinolines in models of oxidative stress. The results indicated that compounds with halogen substitutions exhibited enhanced protective effects against neuronal damage compared to their non-halogenated counterparts.

Case Study 2: Anticancer Activity

Research focusing on the cytotoxicity of various tetrahydroisoquinoline derivatives found that those with bromine and fluorine substituents showed promising activity against breast cancer cell lines. These findings suggest potential pathways for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs:

Key Observations:

- Halogen Positioning : Bromine at position 7 (target compound) vs. 5 () alters steric accessibility for reactions or binding interactions.

- Fluorine Effects: The 5-fluoro substituent in the target compound vs.

- Methyl Group : The 1-methyl group in the target compound may improve pharmacokinetic properties compared to unmethylated analogs .

Biological Activity

7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline (abbreviated as 7-Br-5-F-THIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents, which can significantly influence its pharmacological properties. The following sections provide a detailed overview of its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 7-Br-5-F-THIQ typically involves multi-step organic reactions. A common method includes the bromination and fluorination of a pre-formed isoquinoline ring under controlled conditions. The synthesis can be summarized as follows:

- Starting Material : Isoquinoline derivative.

- Reagents : Bromine and fluorine sources.

- Conditions : Controlled temperature and solvent to ensure selective substitution.

This compound can also be synthesized in its hydrochloride form (7-Br-5-F-THIQ hydrochloride), which is often used in biological studies due to its increased solubility in aqueous solutions .

Biological Activity

7-Br-5-F-THIQ exhibits a range of biological activities that are particularly relevant to neuropharmacology and medicinal chemistry. Key findings include:

Antineurodegenerative Properties

Research indicates that isoquinoline derivatives, including 7-Br-5-F-THIQ, may exhibit neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's structure allows it to interact with neurotransmitter systems, potentially modulating pathways involved in neuroprotection .

Antimicrobial Activity

Studies have shown that 7-Br-5-F-THIQ possesses antimicrobial properties against various pathogens. Its activity is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .

The mechanism of action for 7-Br-5-F-THIQ involves its interaction with specific molecular targets such as receptors and enzymes:

- Binding Affinity : The presence of bromine and fluorine enhances the compound's binding affinity to target proteins, which may lead to altered biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that 7-Br-5-F-THIQ may inhibit certain enzymes involved in neurotransmission or inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Br-5-F-THIQ, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine; only bromine present | Moderate neuroactivity |

| 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Lacks bromine; only fluorine present | Antimicrobial activity |

| 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Contains chlorine instead of fluorine | Reduced neuroactivity |

The unique combination of bromine and fluorine in 7-Br-5-F-THIQ enhances its reactivity and biological efficacy compared to its analogs .

Case Studies

Several studies have highlighted the potential applications of 7-Br-5-F-THIQ:

- Neuroprotection Study : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme levels .

- Antimicrobial Efficacy : In vitro tests revealed that 7-Br-5-F-THIQ exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for preparing 7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step halogenation and alkylation. A reported method starts with bromination of a tetrahydroisoquinoline precursor, followed by fluorination using potassium fluoride under controlled temperatures (80–100°C) in polar aprotic solvents like DMF . Methylation at the 1-position is achieved via reductive amination with paraformaldehyde and sodium cyanoborohydride in dichloroethane (DCE) . Key factors affecting yield include:

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., fluorine at C5, bromine at C7) and methyl group integration at C1 .

- X-ray crystallography : Resolves stereoelectronic effects from bromine and fluorine substituents, such as ring puckering or halogen bonding tendencies .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₀BrFN: theoretical 257.06 g/mol) and detects isotopic patterns for bromine (1:1 ratio for /) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as halogenated isoquinolines may exhibit acute toxicity .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation (e.g., DCM, DMF) .

- Waste disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C7 bromine as a leaving group) and nucleophilic attack sites (e.g., C5 fluorine’s ortho/para positions) .

- Molecular docking : Predict binding affinities in medicinal chemistry applications by modeling interactions with biological targets (e.g., enzyme active sites) .

- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for SNAr reactions, balancing polarity and steric hindrance .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation pathways (e.g., demethylation at C1) that reduce in vivo efficacy .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 7-bromo-3-(fluoromethyl) derivatives ) to isolate contributions of substituents to activity.

- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS to explain discrepancies in CNS-targeted studies .

Q. How does the electronic interplay between bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Hammett analysis : Quantify electron-withdrawing effects of fluorine (σₚ = +0.78) and bromine (σₚ = +0.86) to predict directing effects in Suzuki-Miyaura couplings .

- Steric maps : Molecular dynamics simulations show fluorine’s smaller van der Waals radius (1.47 Å vs. bromine’s 1.85 Å) favors coupling at C5 over C7 .

- Catalyst screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in minimizing dehalogenation during Buchwald-Hartwig aminations .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

- HPLC-DAD/UV : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to separate positional isomers (e.g., 5-bromo vs. 7-bromo contaminants) .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity for genotoxic impurities (e.g., residual alkylating agents) via LC-MS with multiple reaction monitoring (MRM) .

- Standardization : Cross-validate purity data against PubChem/ChemSpider entries to ensure consistency .

Q. How can researchers design robust SAR studies to explore the compound’s pharmacological potential?

Methodological Answer:

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., replacing methyl with cyclopropyl at C1) to assess steric and electronic effects .

- High-throughput screening (HTS) : Test against kinase or GPCR panels to identify off-target interactions .

- Free-Wilson analysis : Statistically deconvolute contributions of bromine and fluorine to binding affinity using partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.